4-((4-Isopropylphenyl)amino)-4-oxobut-2-enoicacid
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Overview
Description
4-((4-Isopropylphenyl)amino)-4-oxobut-2-enoicacid is an organic compound that features a phenyl group substituted with an isopropyl group and an amino group, along with a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isopropylphenyl)amino)-4-oxobut-2-enoicacid can be achieved through a multi-step process. One common method involves the reaction of 4-isopropylbenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with a suitable acylating agent to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as nano Cu2O can be employed to enhance the reaction rate and yield. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-((4-Isopropylphenyl)amino)-4-oxobut-2-enoicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
4-((4-Isopropylphenyl)amino)-4-oxobut-2-enoicacid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((4-Isopropylphenyl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: An organic compound with a similar isopropyl-substituted phenyl group.
4-((4-Isopropylphenyl)amino)methylphosphonate: A compound with a similar amino group and phenyl substitution.
Uniqueness
4-((4-Isopropylphenyl)amino)-4-oxobut-2-enoicacid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(E)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7+ |
InChI Key |
NSMYFMFTSJZRGG-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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